Fmoc-N-methyl-beta-homoalanine synonyms and nomenclature
Fmoc-N-methyl-beta-homoalanine synonyms and nomenclature
This guide details the nomenclature, chemical identity, and experimental handling of Fmoc-N-methyl-
Fmoc-N-methyl- -homoalanine: A Technical Guide to Nomenclature and Synthesis
Executive Summary
Fmoc-N-methyl-
-
-Homologation: Extension of the carbon backbone by one methylene unit (creating a
-amino acid).[1] -
N-Methylation: Methylation of the backbone amide nitrogen, removing the hydrogen bond donor and introducing steric constraints.[1][2]
-
Fmoc Protection: Orthogonal protection for Solid Phase Peptide Synthesis (SPPS).[1]
This compound is critical in drug development for generating protease-resistant peptidomimetics and inducing specific secondary structures (e.g.,
Nomenclature and Chemical Identity
The nomenclature for this compound can be ambiguous due to overlapping naming conventions (IUPAC vs. Peptidomimetic).[1]
Deconstructing the Name[1]
-
Fmoc: 9-Fluorenylmethoxycarbonyl (N-terminal protecting group).[1]
-
N-methyl: A methyl group replaces the proton on the nitrogen atom (
).[1] -
-homoalanine:
-
Alanine: 2-aminopropanoic acid.[1]
-
Homo: Indicates the addition of a methylene (
) group.[1] -
(Beta): Indicates the amino group is attached to the
-carbon (position 3) rather than the -carbon.[1] -
Result: 3-aminobutyric acid.[1][3][4][5] (Note: The side chain is a methyl group on the
-carbon, corresponding to a -amino acid).[1]
-
Synonyms and Identifiers
The following table consolidates valid synonyms and registry numbers for the L-isomer (derived from L-Alanine/L-Aspartic acid).
| Identifier Type | Value / Name | Notes |
| Common Name | Fmoc-N-methyl- | Standard catalog name.[1] |
| Abbreviation | Fmoc-N-Me- | Used in sequence writing.[1] |
| IUPAC Name | 3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-N-methylamino]butanoic acid | Systematic chemical name.[1] |
| Alt. Synonym | Fmoc-N-methyl-3-aminobutyric acid | Descriptive of backbone.[1] |
| Alt. Synonym | Fmoc-N-Me- | "Abu" = Aminobutyric acid.[1] |
| CAS Number | 882183-85-9 | Specific to the protected derivative.[1] |
| Related CAS | 186320-18-3 | Unmethylated parent (Fmoc- |
Structural Visualization (Nomenclature Hierarchy)
Caption: Logical derivation of Fmoc-N-methyl-
Technical Context & Applications
Why use Fmoc-N-Me- -hAla-OH?
-
Proteolytic Stability: The
-backbone is unrecognizable to most endogenous proteases (pepsin, trypsin), drastically increasing the half-life of peptide drugs.[1] -
Conformational Constraint: N-methylation eliminates a hydrogen bond donor, reducing aggregation and favoring specific secondary structures (e.g., cis-peptide bonds).[1]
-
Membrane Permeability: N-methylation increases lipophilicity, often improving oral bioavailability and cell penetration.[1][2]
Synthesis Challenges
The synthesis of peptides containing this residue is difficult due to steric hindrance .[1][2] The N-methyl group clashes with the incoming activated amino acid during coupling, requiring specialized high-efficiency protocols.[1]
Experimental Protocols
Identification Protocol (Quality Control)
Before synthesis, verify the identity of the starting material.[1]
-
HPLC Analysis:
-
NMR Verification (
H-NMR, CDCl ):
Solid Phase Peptide Synthesis (SPPS) Incorporation
Objective: Couple Fmoc-N-Me-
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Avoid HBTU/HCTU for N-methyl couplings.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]
Protocol: Coupling Fmoc-N-Me-
-
Activation: Dissolve 4.0 eq of Fmoc-N-Me-
-hAla-OH and 3.9 eq of HATU in DMF. Add 8.0 eq of DIEA.[1] -
Coupling: Add activated solution to the resin (pre-swelled).[1]
-
Time: React for 60–120 minutes at Room Temperature.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
Protocol: Coupling the NEXT Amino Acid (The Hard Step) Critically difficult due to the secondary amine (N-Me).
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.[1][2]
-
Monitoring (Crucial): Perform the Chloranil Test (see below). Do not use Kaiser Test (Ninhydrin), as it does not detect secondary amines reliably.[1]
-
Activation: Dissolve 5.0 eq of the next Fmoc-Amino Acid and 5.0 eq of HATU (or PyAOP) in DMF. Add 10.0 eq of HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and boost reactivity.[1] Add 10.0 eq DIEA.[1]
-
Coupling: Add to resin. React for 3–6 hours or perform double coupling (repeat step 3-4 with fresh reagents).
-
Capping (Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]
Chloranil Test Protocol (Secondary Amine Detection)
Used to verify deprotection of the N-methyl group.[1]
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
-
Procedure: Place a few resin beads in a small tube. Add 2 drops of A and 2 drops of B. Let stand for 5 minutes.
-
Result:
Workflow Visualization
Caption: SPPS workflow emphasizing the critical "Difficult Step" when coupling onto the steric N-methyl secondary amine.
References
-
ChemBuyersGuide. (n.d.).[1] Fmoc-N-Me-beta-HomoAla-OH Product Entry. Retrieved from
-
PubChem. (2025).[1] N-methyl-beta-alanine (Related Structure Reference). National Library of Medicine.[1] Retrieved from [1]
-
ResearchGate. (2007).[1] N-Methyl-N-nosyl-beta3-amino Acids: Synthesis and properties. Retrieved from
-
Sigma-Aldrich. (2025).[1] Fmoc-N-methyl-beta-alanine Product Sheet (Comparative Reference). Retrieved from
-
Aapptec. (n.d.).[1] Guide to Solid Phase Peptide Synthesis: N-Methyl Amino Acid Coupling. Retrieved from
